molecular formula C17H15N5O2 B4619920 2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-furyl)-1,3,4-oxadiazole

2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-furyl)-1,3,4-oxadiazole

Cat. No. B4619920
M. Wt: 321.33 g/mol
InChI Key: YKYRULGDDBQPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound falls within the category of molecules containing 1,3,4-oxadiazole and 1,2,3-triazole rings, known for their diverse chemical and physical properties. These rings are often studied for their potential applications in various fields, excluding drug use and dosage considerations.

Synthesis Analysis

Synthesis techniques for similar compounds often involve cyclization reactions under specific conditions, such as microwave irradiation, to achieve high yields and rate enhancements. For example, the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles utilizes cyclization of furancarboxylic acid and aroyl hydrazines in the presence of phosphorus oxychloride under microwave conditions for improved efficiency (Li Zheng, 2004).

Scientific Research Applications

Microwave-Assisted Synthesis

One approach to synthesizing 1,3,4-oxadiazoles involves cyclization of furancarboxylic acid and aroyl hydrazines under microwave irradiation, offering advantages such as high yield, accelerated reaction rate, and simplified work-up procedures (Li Zheng, 2004).

Efficient Synthesis Techniques

Another study reported the efficient synthesis of 5-substituted 2-[2-(2-furyl)ethenyl]-1,3,4-oxadiazoles via cyclocondensation, highlighting novel synthetic strategies that could be applicable to the synthesis of the target compound (A. Kudelko & Karolina Jasiak, 2013).

Antimycobacterial Activity

Oxadiazole mannich bases, synthesized from oxadiazole derivatives, showed promising antimycobacterial activity against M. tuberculosis, indicating potential medicinal research applications for similar oxadiazole compounds (M. A. Ali & M. Shaharyar, 2007).

Molecular Wires and Optoelectronic Properties

Research on 2,5-diphenyl-1,3,4-oxadiazole derivatives explored their synthesis, redox properties, and optoelectronic characteristics, suggesting applications in materials science for compounds with the oxadiazole moiety (Changsheng Wang et al., 2006).

Antibacterial and Anti-Proliferative Activities

Studies on N-Mannich bases of 1,3,4-oxadiazole revealed their antimicrobial and anti-proliferative activities, underscoring the therapeutic potential of oxadiazole derivatives in addressing bacterial infections and cancer (L. H. Al-Wahaibi et al., 2021).

properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)-5-methyltriazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c1-10-6-7-13(11(2)9-10)22-12(3)15(18-21-22)17-20-19-16(24-17)14-5-4-8-23-14/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYRULGDDBQPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(N=N2)C3=NN=C(O3)C4=CC=CO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-furyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-furyl)-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-furyl)-1,3,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-furyl)-1,3,4-oxadiazole
Reactant of Route 5
2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-furyl)-1,3,4-oxadiazole
Reactant of Route 6
2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-furyl)-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.